molecular formula C12H16BrNO B7772455 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B7772455
M. Wt: 270.17 g/mol
InChI Key: SQBYZLSKEHLGCY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative of propanamide, characterized by the presence of a bromine atom and a substituted phenyl ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide typically involves the bromination of N-(2-ethyl-6-methylphenyl)propanamide. One common method includes the reaction of N-(2-ethyl-6-methylphenyl)propanamide with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes the use of continuous flow reactors and controlled addition of bromine to ensure consistent product quality. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the amide group to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom and the amide group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the amide group can participate in hydrogen bonding and other interactions with molecular targets. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methylphenyl)propanamide
  • 2-bromo-N-(3-methylphenyl)propanamide
  • 2-bromo-N-(4-methylphenyl)propanamide

Uniqueness

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its reactivity and interactions compared to other brominated amides

Properties

IUPAC Name

2-bromo-N-(2-ethyl-6-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10-7-5-6-8(2)11(10)14-12(15)9(3)13/h5-7,9H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBYZLSKEHLGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a two-phase system, containing an aqueous sodium hydroxide solution (20 g sodium hydroxide in 200 ml water) and a mixture of 13.5 g 2-ethyl-2-methylaniline and 75 ml toluene (cooled to 8° C.), was added dropwise with stirring 25 g 2-bromopropionyl bromide. After this addition, stirring was continued for 15 min. and the formed crystals were filtered off. (Addition of petroleum ether to the filtrate precipitates more product, which can be added to the first crop). Total yield 22.8 g (84%). After recrystallization from ether-petroleum ether, it melted at 181°-182° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
2-ethyl-2-methylaniline
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

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